cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid
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Overview
Description
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid is a chemical compound with the empirical formula C12H21NO4 and a molecular weight of 243.30 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
The synthesis of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid typically involves the reaction of tert-butyl carbamate with a suitable cyclopentanecarboxylic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Scientific Research Applications
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid can be compared with similar compounds such as:
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring, which can influence its reactivity and applications.
tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid: This compound lacks the cis configuration, which can affect its stereochemistry and biological activity.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDUYHIMOWUHAF-PRHODGIISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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